molecular formula C9H11NO3 B15326216 Methyl2-hydroxy-2-(pyridin-3-yl)propanoate

Methyl2-hydroxy-2-(pyridin-3-yl)propanoate

Cat. No.: B15326216
M. Wt: 181.19 g/mol
InChI Key: IZSSCXMVAPVMJH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate is a pyridine-containing ester derivative characterized by a hydroxy group at the C2 position of the propanoate backbone and a pyridin-3-yl substituent. The compound’s structure suggests applications in medicinal chemistry (e.g., enzyme inhibition, ligand design) and organic synthesis, particularly due to the reactive hydroxy and ester moieties.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-hydroxy-2-pyridin-3-ylpropanoate

InChI

InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-4-3-5-10-6-7/h3-6,12H,1-2H3

InChI Key

IZSSCXMVAPVMJH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(pyridin-3-yl)propanoate.

    Reduction: Formation of 2-hydroxy-2-(pyridin-3-yl)propanol.

    Substitution: Formation of 2-chloro-2-(pyridin-3-yl)propanoate.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 2-hydroxy-2-(pyridin-3-yl)propanoate and related pyridine-propanoate derivatives:

Compound Name Molecular Formula Molecular Weight Physical State Key Functional Groups Synthesis Yield Applications/Notes
Methyl 2-(pyridin-3-yl)propanoate C₉H₁₁NO₂ 165.19 Liquid Ester, pyridin-3-yl Intermediate for pharmaceuticals; limited safety data
Methyl 3-hydroxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate C₁₁H₁₃NO₃ 207.23 Yellow oil Hydroxy, methylene, 6-methyl-2-pyridyl 52% Precursor for indolizine derivatives; characterized by IR and NMR
(S)-Methyl 2-amino-2-(pyridin-3-yl)propanoate C₉H₁₂N₂O₂ 180.21 Amino, ester, pyridin-3-yl Chiral building block for peptidomimetics
Methyl 3-((pyridin-2-ylthio)sulfonyl)propanoate C₉H₁₁NO₄S₂ 285.32 Sulfonyl, pyridin-2-ylthio Probe for protein S-sulfination studies
Ethyl 3-(1-(1-(tert-butylamino)-4-methyl-1-oxopentan-2-yl)-...-yl)propanoate C₂₂H₃₅N₃O₃ 389.53 Pale brown liquid Tert-butylamino, pyrrolopyridine 27% Ugi-Smiles multicomponent reaction product; potential bioactive scaffold

Key Comparative Analysis

Functional Group Influence on Reactivity and Solubility: The hydroxy group in methyl 2-hydroxy-2-(pyridin-3-yl)propanoate (hypothetical) enhances polarity compared to non-hydroxylated analogs like methyl 2-(pyridin-3-yl)propanoate, likely increasing solubility in polar solvents and enabling hydrogen bonding in crystal lattices .

Synthetic Feasibility: Derivatives with bulky substituents (e.g., tert-butylamino in ) often require multistep syntheses with lower yields (27% in ), whereas simpler esters (e.g., methyl 2-(pyridin-3-yl)propanoate) are more straightforward to prepare . Chromatography-free optimizations (e.g., in ) highlight strategies to improve scalability for industrial applications .

Spectral and Structural Characterization :

  • Hydroxy and methylene groups (as in ) produce distinct IR absorptions (e.g., 1750 cm⁻¹ for acetylated hydroxy) and NMR signals (δ 5.78 ppm for CHOAc), aiding in structural validation .
  • Crystallographic tools like SHELX remain critical for resolving complex structures, though the target compound’s crystallization behavior would depend on hydrogen-bonding networks .

Biological and Industrial Relevance: Pyridine-propanoate esters are versatile in drug discovery; for example, methyl 3-((pyridin-2-ylthio)sulfonyl)propanoate serves as a probe for studying post-translational modifications . The absence of safety data for methyl 2-(pyridin-3-yl)propanoate underscores the need for rigorous toxicity profiling before therapeutic use .

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